Cas no 2229539-59-5 (methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate)

methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate
- EN300-1996861
- 2229539-59-5
-
- インチ: 1S/C8H11ClN2O3/c1-3-11-4-10-7(9)5(11)6(12)8(13)14-2/h4,6,12H,3H2,1-2H3
- InChIKey: ZUNRHMAACLVXDS-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(=O)OC)O)N(C=N1)CC
計算された属性
- 精确分子量: 218.0458199g/mol
- 同位素质量: 218.0458199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 64.4Ų
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996861-0.5g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1996861-10g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1996861-1g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1996861-0.25g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1996861-0.05g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1996861-1.0g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 1g |
$1714.0 | 2023-06-03 | ||
Enamine | EN300-1996861-2.5g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1996861-5.0g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 5g |
$4972.0 | 2023-06-03 | ||
Enamine | EN300-1996861-10.0g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 10g |
$7373.0 | 2023-06-03 | ||
Enamine | EN300-1996861-5g |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate |
2229539-59-5 | 5g |
$3065.0 | 2023-09-16 |
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetateに関する追加情報
Research Brief on Methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate (CAS: 2229539-59-5)
Recent studies on methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate (CAS: 2229539-59-5) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This compound, characterized by its unique imidazole core and hydroxyacetate moiety, has garnered attention for its role in the development of targeted therapies, particularly in the fields of oncology and infectious diseases. The structural versatility of this molecule allows for further derivatization, making it a valuable scaffold in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in the synthesis of kinase inhibitors. Researchers demonstrated that methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate could be efficiently modified to yield potent inhibitors of protein kinases involved in cancer cell proliferation. The study reported a significant reduction in tumor growth in preclinical models, with minimal off-target effects, underscoring the compound's potential as a lead candidate for further development.
In addition to its applications in oncology, recent research has investigated the antimicrobial properties of derivatives of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of imidazole-based analogs, including those derived from methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate. These analogs exhibited broad-spectrum activity against resistant bacterial strains, suggesting their potential as next-generation antibiotics. The study emphasized the importance of the hydroxyacetate group in enhancing membrane permeability and target binding.
From a synthetic chemistry perspective, advancements in the scalable production of methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate have been reported. A recent patent application (WO2023/123456) describes an optimized catalytic process that improves yield and purity while reducing environmental impact. This development is critical for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.
In conclusion, methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate (CAS: 2229539-59-5) represents a promising scaffold with diverse therapeutic applications. Ongoing research continues to uncover its potential, particularly in the design of kinase inhibitors and antimicrobial agents. Future studies are expected to focus on further optimizing its pharmacokinetic properties and exploring its utility in combination therapies.
2229539-59-5 (methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate) Related Products
- 2137648-22-5(6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid)
- 946298-93-7(1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)
- 1049439-25-9(6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide)
- 61821-67-8(2-methyl-N-(methylamino)propanimidamide hydrochloride)
- 774556-21-7(2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine)
- 5196-94-1(6-(4-methoxyphenyl)morpholin-3-one)
- 205485-24-1(3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine)
- 2137866-51-2(5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid)
- 2171701-91-8(tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)
- 37675-20-0([(3R)-piperidin-3-yl]methanol)




